2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains an azide group and a cyclopropyl group attached to the pyrrolidine ring, and an acetic acid group attached to the cyclopropyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The azide, cyclopropyl, and acetic acid groups could then be added through various functionalization reactions .Molecular Structure Analysis
The structure of the compound would be influenced by the sp3 hybridization of the pyrrolidine ring, contributing to the stereochemistry of the molecule . The non-planarity of the ring could also increase the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the azide group, which is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the acetic acid group could make the compound acidic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[[2-(azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-7-9-2-1-5-15(9)8-11(3-4-11)6-10(16)17/h9H,1-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWLMQLTLKMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2(CC2)CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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